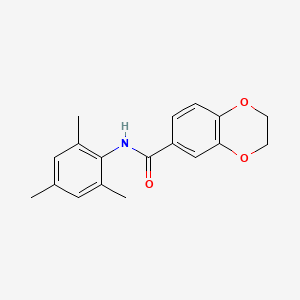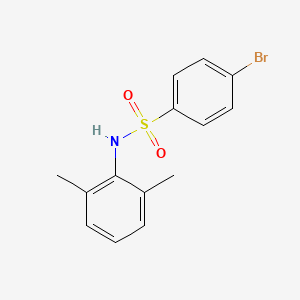
3-(3-chlorophenyl)-N-4-pyridinylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-chlorophenyl)-N-4-pyridinylacrylamide, also known as CPAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPAA is a small molecule that belongs to the acrylamide family, which is known for its diverse biological activities. In
作用机制
The mechanism of action of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide is not fully understood, but it is believed to involve the modulation of several signaling pathways. For example, this compound has been shown to inhibit the expression of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. Additionally, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of several enzymes involved in inflammation and oxidative stress, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to increase the activity of several antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. Furthermore, this compound has been shown to modulate the expression of several genes involved in cell cycle regulation and apoptosis.
实验室实验的优点和局限性
One advantage of using 3-(3-chlorophenyl)-N-4-pyridinylacrylamide in lab experiments is its diverse biological activities, which make it a promising candidate for therapeutic applications. Another advantage is its small molecular weight, which allows it to easily penetrate cell membranes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dose optimization and toxicity testing.
未来方向
There are several future directions for the study of 3-(3-chlorophenyl)-N-4-pyridinylacrylamide. One direction is the investigation of its potential as a therapeutic agent in other types of cancer, such as lung and colon cancer. Another direction is the study of its potential as a neuroprotective agent in other animal models of neurodegenerative diseases. Additionally, the development of novel this compound derivatives with improved efficacy and reduced toxicity is an area of future research. Finally, the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo is necessary for its further development as a therapeutic agent.
合成方法
3-(3-chlorophenyl)-N-4-pyridinylacrylamide can be synthesized using a variety of methods, including the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acryloyl chloride in the presence of a base. Another method involves the reaction of 3-chlorobenzaldehyde and 4-pyridinecarboxaldehyde with acrylamide in the presence of a base. The yield of this compound can be improved by optimizing the reaction conditions, such as the solvent, temperature, and reaction time.
科学研究应用
3-(3-chlorophenyl)-N-4-pyridinylacrylamide has been shown to have potential therapeutic applications in several areas of scientific research. For example, this compound has been studied for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis. This compound has also been shown to have anti-inflammatory and anti-oxidant effects in animal models of inflammation and oxidative stress. Furthermore, this compound has been investigated for its potential as a neuroprotective agent in animal models of neurodegenerative diseases.
属性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c15-12-3-1-2-11(10-12)4-5-14(18)17-13-6-8-16-9-7-13/h1-10H,(H,16,17,18)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVRFKHXYHKVSG-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)NC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-(3-chloro-5-ethoxy-4-hydroxyphenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5725226.png)
![N-(4-{[2-(cyclopropylcarbonyl)hydrazino]carbonyl}phenyl)butanamide](/img/structure/B5725229.png)
![1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B5725230.png)
![N-[4-(benzyloxy)benzyl]-3,4-difluoroaniline](/img/structure/B5725238.png)
![N'-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)imidoformamide](/img/structure/B5725242.png)
